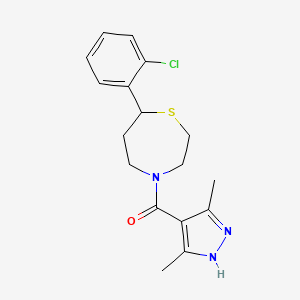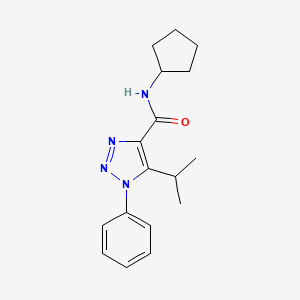
N-cyclopentyl-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide, also known as CPIPT, is a chemical compound with potential applications in scientific research. This compound belongs to the class of 1,2,3-triazoles, which have been widely used in medicinal chemistry due to their diverse biological activities. CPIPT has been shown to exhibit specific binding properties towards a protein called NLRP3, which is involved in the inflammatory response.
Aplicaciones Científicas De Investigación
Synthesis and Transformations
N-cyclopentyl-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide and its derivatives are primarily utilized in the field of organic synthesis. These compounds, particularly the 1,2,3-triazole derivatives, are involved in various chemical transformations. For instance, they are used in cycloaddition reactions, where they react with different compounds to form complex structures such as quinolinecarboxylic acids and [1,2,4] triazolo[3,4-b][1,3,4]thiadiazoles, highlighting their role in creating novel organic compounds with potential applications in medicinal chemistry and materials science (Pokhodylo et al., 2009).
Biological Activities
1,2,3-triazole derivatives exhibit a wide spectrum of biological activities. They are recognized for their antimicrobial properties, showing effectiveness against both bacterial and fungal pathogens. Compounds such as 5-methyl-1H-1,2,3-triazole-4-carboxamides demonstrate selective antibacterial and antifungal actions, indicating their potential use in developing new antimicrobial agents (Pokhodylo et al., 2021).
Anticancer Properties
Some 1,2,3-triazole derivatives have shown notable cytotoxic effects on cancer cell cultures. Derivatives synthesized from 4-phenyl-1,2,4-triazol-3-ylthioacetohydrazide, for instance, have demonstrated significant cytotoxicity against human melanoma, breast cancer, and pancreatic cancer cell lines. This suggests their potential application in cancer therapy, especially as these compounds exhibit selective toxicity towards cancer cells over normal cells, indicating a possible role in targeted cancer treatment (Šermukšnytė et al., 2022).
Material Science and Energetic Compounds
1,2,3-triazole derivatives also find applications in material science. For instance, they are involved in the synthesis of nitrogen-rich energetic compounds, highlighting their potential use in designing new materials with high nitrogen content. These compounds are characterized by their stability and specific physical properties, which could be valuable in various industrial applications (Qin et al., 2016).
Propiedades
IUPAC Name |
N-cyclopentyl-1-phenyl-5-propan-2-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-12(2)16-15(17(22)18-13-8-6-7-9-13)19-20-21(16)14-10-4-3-5-11-14/h3-5,10-13H,6-9H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVYUJDMXZGHEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=NN1C2=CC=CC=C2)C(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


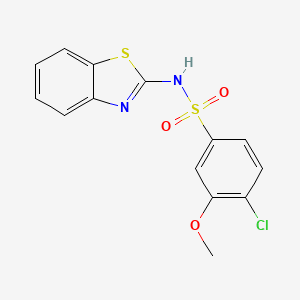
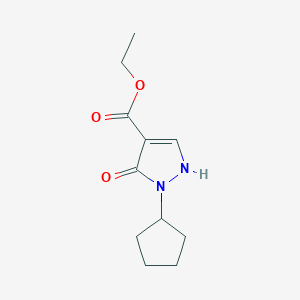
![4-[(6-Methoxypyridin-2-yl)carbonyl]morpholine](/img/structure/B2795783.png)

![N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide](/img/structure/B2795787.png)
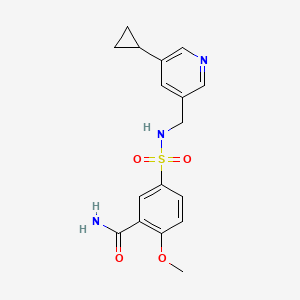
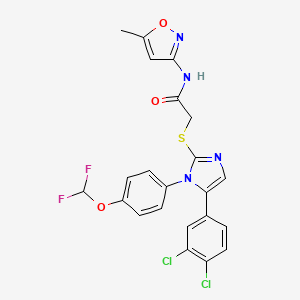

![3-[[1-(3-Methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2795792.png)
![(2R)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one](/img/structure/B2795795.png)
